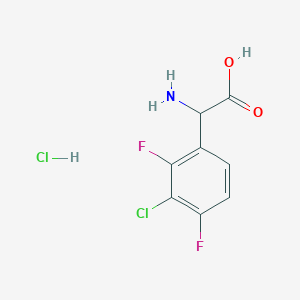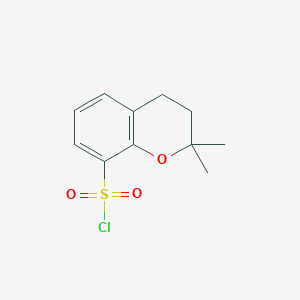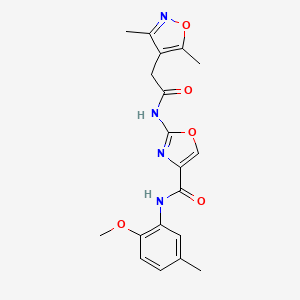![molecular formula C19H20BrClN2O B2775876 1-(4-Chlorophenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 2359672-85-6](/img/structure/B2775876.png)
1-(4-Chlorophenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a useful research compound. Its molecular formula is C19H20BrClN2O and its molecular weight is 407.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Novel Compounds
- The synthesis and redox behavior of various halides, including those related to tertiary amines and phosphines, have been explored, showing the potential for creating polymers and metal-metal bonded dimers, which could have implications for materials science and catalysis (Glicksman & Walton, 1976).
- Research into the synthesis of imidazo[1,2-a]pyrimidine compounds has led to the development of new chemical entities with potential biological activities, indicating the versatility of these structures in medicinal chemistry (Liu, 2013).
Antineoplastic Agents
- Studies on the synthesis of antineoplastic agents based on the imidazo[2,1-a]pyridine structure have shown high antitumor potential, demonstrating the relevance of such compounds in cancer research (Potikha & Brovarets, 2020).
Biological Applications
- The synthesis and characterization of rhenium(I) organometallic compounds have revealed their interaction with DNA and cytotoxicity against cancer cells, providing insights into their potential as chemotherapeutic agents (Varma et al., 2020).
Methodological Advances
- A new method for the annelation of a pyridine ring on derivatives of imidazole and benzimidazole has been developed, illustrating the synthetic versatility of these heterocycles in organic chemistry (Potikha et al., 2010).
Safety and Hazards
将来の方向性
Given the lack of specific information about this compound in the literature, future research could focus on elucidating its synthesis, structure, chemical reactions, mechanism of action, and physical and chemical properties. This could potentially uncover new applications for this compound in fields such as medicinal chemistry .
作用機序
Target of Action
It’s worth noting that similar compounds, such as imidazo[1,2-a]pyridines, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . These compounds have shown high antitumor potential on human cancer cell lines , suggesting that their targets could be proteins or enzymes involved in cancer cell proliferation and survival.
Mode of Action
The exact mode of action of this compound is currently unknown. This could lead to changes in cellular processes, such as cell proliferation or apoptosis, particularly in the context of cancer cells .
Result of Action
The compound has shown high antitumor potential on 60 human cancer cell lines . This suggests that the result of the compound’s action is the inhibition of cancer cell proliferation, which could potentially lead to the reduction of tumor size and the prevention of cancer progression.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-phenyl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN2O.BrH/c20-16-9-11-17(12-10-16)21-14-19(23,15-6-2-1-3-7-15)22-13-5-4-8-18(21)22;/h1-3,6-7,9-12,23H,4-5,8,13-14H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFJKGRYRVLNSX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2=C(C1)N(CC2(C3=CC=CC=C3)O)C4=CC=C(C=C4)Cl.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-(Dimethylamino)ethyl)-1-(3-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2775797.png)
![1-(2,4-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B2775798.png)

![ethyl (2E)-4-({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)but-2-enoate](/img/structure/B2775800.png)

![methyl 3-({[(2-chlorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2775804.png)
![N-[4-cyano-3-(difluoromethoxy)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide](/img/structure/B2775806.png)

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2775812.png)
![{1-[5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3-methylpyrrolidin-2-yl}methanol](/img/structure/B2775814.png)

